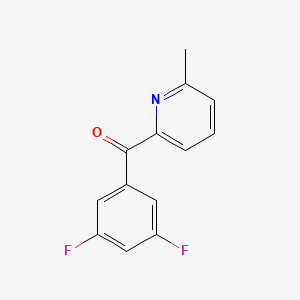

2-(3,5-Difluorobenzoyl)-6-methylpyridine

Vue d'ensemble

Description

3,5-Difluorobenzoyl Chloride is a chemical compound with the molecular formula C7H3ClF2O . It’s a colorless to light yellow clear liquid .

Synthesis Analysis

3,5-Difluorobenzoyl Chloride can be synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile . The reaction sequence involves nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular weight of 3,5-Difluorobenzoyl Chloride is 176.55 g/mol . The monoisotopic mass is 175.984055 Da .Physical And Chemical Properties Analysis

3,5-Difluorobenzoyl Chloride has a boiling point of 173-175°C and a density of 1.5 . Its refractive index is 1.5031 (lit.) . It reacts with water and is moisture sensitive .Applications De Recherche Scientifique

Synthesis and Characterization

- Fluorine-containing pyrido[1,2-a]quinazolin-6-ones : Utilizes 2-aminopyridine and 2-amino-5-methylpyridine with tetrafluorobenzoyl chloride to create N,N’-diaroylpyridinium salts, which are converted into pyridoquinazolin-6-ones. These derivatives are characterized using 19F and 13C NMR spectroscopy and 2D heteronuclear HetCOR and HMBC experiments (Nosova et al., 2004).

Molecular and Crystal Structure Studies

Organic Acid–Base Salts from 2-amino-6-methylpyridine : Investigates the crystalline structures of organic acid-base salts derived from 2-amino-6-methylpyridine, providing insights into their molecular and crystal structures through techniques like FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction (Thanigaimani et al., 2015).

3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one Structure Analysis : Presents an experimental and theoretical analysis of a novel phthalide derivative's structure, including X-ray diffraction, IR spectroscopy, and quantum chemical computations (Yılmaz et al., 2020).

Chemical Synthesis Approaches

Synthesis of Imidazo[1,2-a]pyridines : Discusses various strategies for synthesizing imidazopyridine, a fused bicyclic heterocycle recognized for its applications in medicinal and material science (Bagdi et al., 2015).

Conversion of 2-Aminopyridines into 5-Substituted Derivatives : Explains the process of benzotriazolylmethylation of 2-aminopyridines and the subsequent synthesis of various 5-substituted 2-aminopyridines, highlighting innovative synthesis methods (Katritzky et al., 1995).

Electrocatalytic Processes

- Electrocatalytic Carboxylation with CO2 : Explores an electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2, demonstrating a new method with implications in sustainable chemistry (Feng et al., 2010).

Molecular Docking and Antimicrobial Studies

Synthesis of 1,3,4-Oxadiazolines with Antimicrobial Properties : Details the synthesis of novel oxadiazole derivatives from 6-methyl nicotinate and their antimicrobial and antioxidant activities, along with molecular docking studies (Shyma et al., 2013).

Inhibition Studies on Carbonic Anhydrase Isoenzymes : Investigates a novel amino salicylato salt and its Cu(II) complex for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating potential medicinal applications (Yenikaya et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

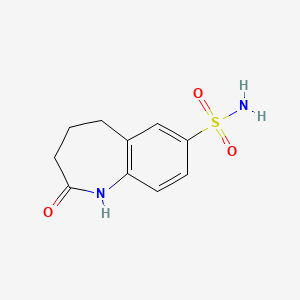

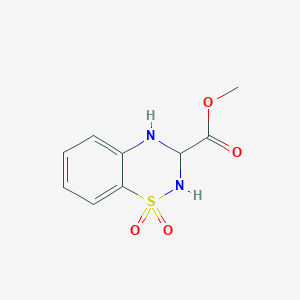

(3,5-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXUVYVQJPYZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222322 | |

| Record name | (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorobenzoyl)-6-methylpyridine | |

CAS RN |

1187164-65-3 | |

| Record name | (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1421444.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)

![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)